molecular formula C14H13ClO B6380772 3-Chloro-5-(4-ethylphenyl)phenol, 95% CAS No. 1261904-51-1

3-Chloro-5-(4-ethylphenyl)phenol, 95%

Cat. No. B6380772
CAS RN: 1261904-51-1
M. Wt: 232.70 g/mol
InChI Key: UDCXAMXKWAVHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(4-ethylphenyl)phenol, 95% (3C5E) is an organic compound with a wide range of applications in the scientific research field. 3C5E is a chlorinated phenol that has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the preparation of various derivatives for use as intermediates in the synthesis of other compounds. 3C5E has a wide range of applications in the field of biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-ethylphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(4-ethylphenyl)phenol, 95% acts as an inhibitor of certain enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, 3-Chloro-5-(4-ethylphenyl)phenol, 95% has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
3-Chloro-5-(4-ethylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, 3-Chloro-5-(4-ethylphenyl)phenol, 95% has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant properties. Furthermore, 3-Chloro-5-(4-ethylphenyl)phenol, 95% has been shown to have anti-cancer properties, as well as anti-nociceptive and analgesic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-5-(4-ethylphenyl)phenol, 95% in laboratory experiments is its high purity, which allows for accurate and reproducible results. In addition, 3-Chloro-5-(4-ethylphenyl)phenol, 95% is relatively easy to synthesize and can be obtained from a variety of sources. However, there are some limitations to using 3-Chloro-5-(4-ethylphenyl)phenol, 95% in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, 3-Chloro-5-(4-ethylphenyl)phenol, 95% is a chlorinated phenol, and can be toxic if not handled properly.

Future Directions

There are numerous potential future directions for the use of 3-Chloro-5-(4-ethylphenyl)phenol, 95% in scientific research. One potential direction is the development of new derivatives of 3-Chloro-5-(4-ethylphenyl)phenol, 95% for use in the synthesis of various pharmaceuticals and agrochemicals. In addition, 3-Chloro-5-(4-ethylphenyl)phenol, 95% could be used in the synthesis of inhibitors of enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2. Furthermore, 3-Chloro-5-(4-ethylphenyl)phenol, 95% could be used in the synthesis of various anti-cancer drugs, such as paclitaxel, doxorubicin, and vinblastine. Finally, 3-Chloro-5-(4-ethylphenyl)phenol, 95% could be used in the synthesis of various antioxidants and antimicrobial agents.

Synthesis Methods

3-Chloro-5-(4-ethylphenyl)phenol, 95% can be synthesized by several methods, including the reaction of 4-ethylphenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of 2-3 hours. The resulting product is then isolated and purified by recrystallization. The yield of the reaction is usually very high, typically in the range of 90-95%.

Scientific Research Applications

3-Chloro-5-(4-ethylphenyl)phenol, 95% has been widely used in the scientific research field for various purposes. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of various derivatives for use as intermediates in the synthesis of other compounds. In addition, 3-Chloro-5-(4-ethylphenyl)phenol, 95% has been used in the synthesis of various inhibitors of enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2. It has also been used in the synthesis of various anti-cancer drugs, such as paclitaxel, doxorubicin, and vinblastine. Furthermore, 3-Chloro-5-(4-ethylphenyl)phenol, 95% has been used in the synthesis of various antioxidants and antimicrobial agents.

properties

IUPAC Name

3-chloro-5-(4-ethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCXAMXKWAVHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685867
Record name 5-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-ethylphenyl)phenol

CAS RN

1261904-51-1
Record name 5-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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